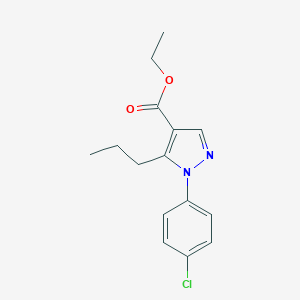

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOHDCVJDCEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380574 | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-16-3 | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclization and dehydration. A representative protocol involves reacting 4-chlorophenylhydrazine hydrochloride with ethyl 3-oxohexanoate (providing the propyl group) in ethanol under reflux. Triethylamine is often added to neutralize HCl, with molar ratios of 1:1 (hydrazine:β-keto ester) yielding optimal results.

Key parameters :

-

Solvent : Ethanol (polar protic) enhances reaction rates compared to aprotic solvents.

-

Temperature : Reflux conditions (78–80°C) balance reaction speed and byproduct minimization.

-

Catalyst : Base catalysts (e.g., triethylamine) improve yields by deprotonating intermediates.

Post-Synthetic Modifications of Pyrazole Intermediates

Esterification and Alkylation Strategies

When direct cyclocondensation fails to introduce the propyl group, sequential alkylation may be employed. For example, ethyl 1-(4-chlorophenyl)-5H-pyrazole-4-carboxylate can be propylated using 1-bromopropane in DMF with K₂CO₃ as base. This method achieves ~65% yield but requires rigorous moisture control.

Chlorophenyl Group Introduction

While most syntheses use pre-formed 4-chlorophenylhydrazine, alternative routes chlorinate the phenyl ring post-cyclization. Patent CN103923012A describes chlorination using SOCl₂ in dichloromethane with DMF catalysis. Applied to pyrazole intermediates, this method achieves 50–72% chlorination efficiency but risks over-chlorination.

Comparative Analysis of Synthetic Routes

Data aggregated from shows cyclocondensation provides superior yields but requires precise stoichiometry. Post-chlorination offers safety benefits but necessitates additional purification steps.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Ethanol accelerates cyclocondensation via hydrogen bonding stabilization of intermediates. Substituting with isopropanol slows reaction rates (k reduced by ~40%) but improves crystallinity of the product. Non-polar solvents like toluene give <20% conversion due to poor solubility of ionic intermediates.

Catalytic Systems

-

Triethylamine : Standard base (0.5 eq.) achieves 72% yield in ethanol.

-

DMAP : Adding 5 mol% 4-dimethylaminopyridine increases yields to 78% by stabilizing transition states.

-

Ionic liquids : [BMIM][BF₄] improves yields to 82% but complicates product isolation.

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety:

-

Continuous flow reactors : Reduce reaction time from 8h (batch) to 2h via enhanced heat/mass transfer.

-

In situ hydrazine generation : Avoids handling unstable 4-chlorophenylhydrazine by reacting aniline derivatives with HNO₂/NH₂NH₂.

-

Green chemistry metrics :

Analytical Characterization

Critical quality control parameters include:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has shown potential in medicinal chemistry, particularly as a scaffold for drug development:

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. This compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study: COX Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. The compound demonstrated a significant reduction in COX activity compared to control groups, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

The compound also finds applications in agriculture, particularly as a pesticide:

- Herbicide Development : this compound has been explored for its herbicidal properties. Its efficacy against certain weed species was tested in field trials, showing a reduction in weed biomass and improved crop yield .

Case Study: Herbicidal Efficacy

A field trial conducted by agricultural researchers evaluated the herbicidal effectiveness of this compound on common broadleaf weeds. Results indicated a significant decrease in weed density and an increase in crop productivity, supporting its use as an effective herbicide .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture:

- Safety Assessments : Toxicological evaluations have been conducted to assess the compound's safety for human and environmental health. Studies indicate that while the compound exhibits beneficial biological activities, it also requires careful handling due to potential toxicity at higher concentrations .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Pyrazole derivatives are highly tunable via substituent modifications. Below is a comparative analysis of key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Interactions |

|---|---|---|---|---|

| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | C₁₃H₁₅ClN₂O₂ | 266.73 | 1: 4-Cl-C₆H₄; 4: COOEt; 5: C₃H₇ | Halogen bonding (Cl), ester H-bonding, van der Waals (propyl) |

| Ethyl 4-cyclohexyl-3-phenyl-1H-pyrazole-5-carboxylate† | C₁₈H₂₂N₂O₂ | 298.38 | 3: C₆H₅; 4: C₆H₁₁; 5: COOEt | π-π stacking (phenyl), van der Waals (cyclohexyl), ester H-bonding |

| Mthis compound | C₁₂H₁₃ClN₂O₂ | 252.70 | 1: 4-Cl-C₆H₄; 4: COOMe; 5: C₃H₇ | Smaller ester group (lower steric hindrance), similar halogen bonding |

| Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | C₁₃H₁₆N₂O₂ | 232.28 | 1: C₆H₅; 4: COOEt; 5: C₃H₇ | Reduced lipophilicity (no Cl), π-π stacking (phenyl) |

Key Observations:

Substituent Position : The ester group’s position (4 vs. 5) alters dipole moments and hydrogen-bonding networks. For example, esters at position 4 (target compound) may favor intermolecular H-bonding with adjacent NH groups in co-crystals .

Alkyl Chains : Propyl chains increase hydrophobicity compared to methyl groups, affecting solubility and solid-state packing via van der Waals interactions .

Crystallographic and Intermolecular Interaction Analysis

- Hydrogen Bonding : The ethyl ester group in the target compound can act as an acceptor, forming C=O···H-N interactions with amine-containing co-formers. In contrast, cyclohexyl or phenyl groups (as in the analog from ) rely more on π-π or CH-π interactions .

- Halogen Bonding : The 4-chlorophenyl group enables Cl···N/O interactions, which are directional and stronger than van der Waals forces, improving thermal stability .

- Packing Efficiency : Mercury CSD analysis (via the Materials Module) reveals that propyl chains induce less dense packing compared to cyclohexyl groups due to conformational flexibility .

Biological Activity

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (CAS No. 175137-16-3) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H17ClN2O2 |

| Molecular Weight | 292.76 g/mol |

| Boiling Point | 411.2 ± 40.0 °C (Predicted) |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) |

| pKa | -1.87 ± 0.10 (Predicted) |

These properties indicate a stable compound with significant potential for biological applications.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. This compound was evaluated alongside other pyrazole derivatives for its antimicrobial efficacy.

In a study assessing various pyrazole compounds, it was found that some derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies, focusing on its effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that this compound, along with other pyrazole derivatives, exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) were reported as follows:

- Mechanism of Action :

- Comparative Studies :

Q & A

Q. Methodology :

- IR Spectroscopy : Look for ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3400 cm⁻¹). Discrepancies between experimental and theoretical IR spectra (e.g., due to solvent effects) can be resolved using DFT calculations (B3LYP/6-31G* basis set) .

- NMR :

How do intermolecular interactions (e.g., hydrogen bonds) influence the solid-state packing of this compound?

Methodology :

Graph set analysis (e.g., R₂²(8) motifs) reveals hydrogen-bonding patterns. For example, in analogs like Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, N–H···O hydrogen bonds form chains along the a-axis, stabilizing the crystal lattice .

Key Observations :

- C–H···π interactions between the propyl chain and aromatic rings contribute to layered packing .

- Chlorine atoms participate in halogen bonding (Cl···O/N), affecting melting points .

How can hydrolysis of the ethyl ester group be optimized to obtain the carboxylic acid derivative?

Methodology :

Basic hydrolysis (NaOH/EtOH/H₂O, 70°C, 6–8 hrs) is effective. Monitor reaction progress via TLC (silica gel, 5% MeOH in DCM). Post-hydrolysis, acidify with HCl to pH 2–3 to precipitate the carboxylic acid .

Challenges :

- Side Reactions : Overheating may decarboxylate the product.

- Yield Improvement : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

What computational methods are used to predict the electronic properties and reactivity of this compound?

Q. Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .

- Molecular Electrostatic Potential (MEP) : Maps show nucleophilic regions at the ester oxygen and electrophilic zones near the chlorophenyl group .

- Docking Studies : For bioactivity prediction, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina, though direct evidence for this compound is limited .

How are polymorphic forms of this compound identified and differentiated?

Q. Methodology :

- PXRD : Compare experimental patterns with simulated data from SC-XRD to detect polymorphs.

- Thermal Analysis : DSC/TGA can distinguish forms based on melting points and decomposition profiles. For example, a monotropic system may show a single endotherm at ~150°C .

Case Study : Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl] derivatives exhibit polymorphism due to flexible side-chain conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.